An In-depth Technical Guide to the Structure and Function of 14,15-EET-CoA
An In-depth Technical Guide to the Structure and Function of 14,15-EET-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosatrienoic acid-coenzyme A (14,15-EET-CoA) is the activated thioester of 14,15-epoxyeicosatrienoic acid (14,15-EET), a biologically active lipid mediator derived from arachidonic acid. As a key intermediate, 14,15-EET-CoA occupies a central role in the metabolic fate of 14,15-EET, directing it towards incorporation into cellular phospholipids (B1166683) or catabolism through beta-oxidation. This guide provides a comprehensive overview of the structure of 14,15-EET-CoA, its biosynthesis, and its involvement in cellular signaling pathways. Detailed experimental protocols for the synthesis and analysis of related compounds are also presented, alongside a summary of relevant quantitative data.
The Chemical Structure of 14,15-EET-CoA
14,15-EET-CoA, systematically named 14,15-Epoxy-(5Z,8Z,11Z)-eicosatrienoyl-coenzyme A, is a complex molecule formed by the covalent linkage of two key moieties: the fatty acid 14,15-EET and Coenzyme A.
The 14,15-EET portion is a twenty-carbon polyunsaturated fatty acid derived from arachidonic acid. It is characterized by an epoxide ring at the C14-C15 position and three cis double bonds at the C5-C6, C8-C9, and C11-C12 positions.
Coenzyme A (CoA) is a universal and essential coenzyme composed of three components:
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A β-mercaptoethylamine group, which provides the reactive thiol (-SH) group.
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Pantothenic acid (Vitamin B5).
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An adenosine (B11128) triphosphate (ATP) moiety, specifically adenosine 3',5'-diphosphate.
In the formation of 14,15-EET-CoA, the carboxyl group of 14,15-EET forms a high-energy thioester bond with the sulfhydryl group of Coenzyme A.
Molecular Formula: C₄₁H₆₆N₇O₁₇P₃S
Molecular Weight: 1069.99 g/mol
Below is a diagram illustrating the logical relationship of the components that form 14,15-EET-CoA.
Biosynthesis and Metabolism of 14,15-EET-CoA
The formation of 14,15-EET-CoA is a critical step in the metabolic processing of 14,15-EET. This process is primarily catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).
The overall pathway can be summarized as follows:
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Formation of 14,15-EET: Arachidonic acid, released from membrane phospholipids by phospholipase A₂, is metabolized by cytochrome P450 (CYP) epoxygenases to form 14,15-EET.[1]
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Activation to 14,15-EET-CoA: 14,15-EET is then activated to its CoA thioester, 14,15-EET-CoA, by ACSL enzymes. This is an ATP-dependent reaction.[2]
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Metabolic Fates of 14,15-EET-CoA: Once formed, 14,15-EET-CoA can enter several metabolic pathways:
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Incorporation into Phospholipids: 14,15-EET-CoA serves as the acyl donor for the esterification of 14,15-EET into the glycerol (B35011) backbone of phospholipids, primarily phosphatidylcholine and phosphatidylethanolamine. This is a significant pathway for the cellular uptake and storage of EETs.[3]
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Beta-Oxidation: 14,15-EET-CoA can undergo mitochondrial beta-oxidation, a catabolic process that breaks down the fatty acid chain to generate energy.[4]
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The following diagram illustrates the central role of 14,15-EET-CoA in the metabolism of 14,15-EET.
Quantitative Data
While extensive quantitative data exists for 14,15-EET, specific data for 14,15-EET-CoA is less abundant in the literature. The available information primarily focuses on the enzymatic activity of ACSL isoforms towards EETs.
| Parameter | Value | Enzyme/System | Reference |
| ACSL Activity | All five ACSL isoforms (ACSL1, 3, 4, 5, 6) can utilize EETs as substrates to produce EET-CoAs. | Mammalian cell membranes and purified recombinant proteins | [2] |
| Substrate Preference | Substrate preferences of ACSL isoforms for EETs can differ between assays performed in cell membranes versus with purified proteins, suggesting that the cellular environment influences enzyme activity. | COS7 cell membranes vs. purified recombinant proteins | [2] |
Experimental Protocols
Enzymatic Synthesis of 14,15-EET-CoA (General Protocol)
This protocol is a generalized procedure for the enzymatic synthesis of fatty acyl-CoAs and can be adapted for 14,15-EET-CoA.
Materials:
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Purified long-chain acyl-CoA synthetase (ACSL)
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14,15-EET
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Coenzyme A (CoA)
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Adenosine triphosphate (ATP)
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Magnesium chloride (MgCl₂)
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Potassium phosphate (B84403) buffer (pH 7.4)
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Dithiothreitol (DTT)
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Triton X-100
Procedure:
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Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, DTT, and Triton X-100.
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Add CoA and 14,15-EET (dissolved in a suitable solvent like ethanol) to the reaction mixture.
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Initiate the reaction by adding the purified ACSL enzyme.
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Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction by adding an acidic solution (e.g., perchloric acid or citric acid).
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The synthesized 14,15-EET-CoA can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
Analysis of 14,15-EET-CoA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the detection and quantification of acyl-CoAs.
Workflow:
Key Steps:
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Sample Preparation: Extraction of acyl-CoAs from cells or tissues is typically performed using a solvent mixture (e.g., isopropanol/acetonitrile/water) followed by solid-phase extraction for enrichment.
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LC Separation: The extracted acyl-CoAs are separated using reverse-phase HPLC.
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MS/MS Analysis: The separated molecules are ionized (usually by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for the selective detection and quantification of 14,15-EET-CoA.
Conclusion
14,15-EET-CoA is a pivotal, yet often overlooked, intermediate in the metabolism of the signaling lipid 14,15-EET. Its formation, catalyzed by acyl-CoA synthetases, represents a critical branch point that determines whether 14,15-EET will be incorporated into cellular membranes for potential later release or be directed towards catabolism. A deeper understanding of the regulation of 14,15-EET-CoA synthesis and its subsequent metabolic fate is crucial for elucidating the complete biological role of EETs in health and disease. Further research is warranted to establish specific kinetic parameters for the enzymes involved in its metabolism and to accurately quantify its cellular concentrations under various physiological and pathological conditions. This knowledge will be invaluable for the development of novel therapeutic strategies targeting the epoxyeicosatrienoic acid pathway.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
